8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological molecules, including DNA and RNA. The compound also contains a morpholino group and a methoxy group, both of which can have significant effects on the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in it. For example, the morpholino group might participate in reactions with electrophiles, and the purine ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the functional groups present, and the nature of its chemical bonds .Scientific Research Applications
Antiproliferative Activity
A novel compound, closely related to the chemical structure , demonstrated significant antiproliferative activity against various human cancer cell lines. This compound was part of a study involving thirty-six novel compounds, all of which were evaluated for their potential as anticancer agents. Specifically, one compound showcased promising antiproliferative effects against human breast carcinoma (MCF-7), cervical carcinoma (Hela), and lung carcinoma (A549) cell lines, while exhibiting low cytotoxicity to normal mouse fibroblast cells (L929) (Liu et al., 2018).
Antidepressant and Anxiolytic Potential
Further research into derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed their potential as antidepressant and anxiolytic agents. A series of these compounds were synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound, in particular, showed potential antidepressant activity in animal models, suggesting a new direction for the development of antidepressant and anxiolytic medications (Zagórska et al., 2016).
Analgesic and Anti-inflammatory Effects
Further investigations into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a closely related chemical family, indicated significant analgesic and anti-inflammatory properties. Some compounds outperformed acetylic acid in standard pain and inflammation models, highlighting their potential as new analgesic and anti-inflammatory agents. This research suggests that these compounds could be explored further for their pharmacological properties (Zygmunt et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O4/c1-14-15(2)30-19-20(25-22(30)29(14)16-5-6-18(33-4)17(24)13-16)26(3)23(32)28(21(19)31)8-7-27-9-11-34-12-10-27/h5-6,13H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZDYXMGDXKORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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